molecular formula C7H12N2O B13027438 1-butyl-1H-pyrazol-5-ol

1-butyl-1H-pyrazol-5-ol

Cat. No.: B13027438
M. Wt: 140.18 g/mol
InChI Key: IGEYFUVOAJMGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 5. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield this compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-butyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazol-5-ol
  • 1-Ethyl-1H-pyrazol-5-ol
  • 1-Phenyl-1H-pyrazol-5-ol

Comparison: 1-Butyl-1H-pyrazol-5-ol is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. For instance, the longer alkyl chain in this compound may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-butyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8-9/h4-5,8H,2-3,6H2,1H3

InChI Key

IGEYFUVOAJMGLM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.